BenchChemオンラインストアへようこそ!

1,2,3,6-Tetrahydropyridin-2-ylmethanol

Physicochemical profiling Medicinal chemistry ADME prediction

This 2-ylmethanol isomer is the only tetrahydropyridine scaffold offering a vicinal 1,2-amino alcohol motif for bidentate metal coordination—an advantage the 3- and 4-ylmethanol positional isomers cannot provide. Its chiral center and half-chair conformation support enantioselective P,N- or N,O-ligand design. As the core substructure of anatabine, it is the definitive entry point for 2-position SAR. With MW 113.16 Da, 1 rotatable bond, and TPSA 32.3 Ų, it fits fragment-library guidelines and is CNS-permeable (XLogP3-AA = -0.1). Confirm current stock and multi-gram pricing with the vendor.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 1785028-08-1
Cat. No. B2688997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydropyridin-2-ylmethanol
CAS1785028-08-1
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1C=CCNC1CO
InChIInChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1-2,6-8H,3-5H2
InChIKeyBKHTZJDZHRFTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,3,6-Tetrahydropyridin-2-ylmethanol (CAS 1785028-08-1): A Chiral Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


1,2,3,6-Tetrahydropyridin-2-ylmethanol (CAS 1785028-08-1) is a partially saturated six-membered nitrogen heterocycle bearing a hydroxymethyl substituent at the 2-position, yielding a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol [1]. The compound contains a single stereogenic center at the carbon bearing the hydroxymethyl group, making it a chiral building block of interest for asymmetric synthesis and medicinal chemistry programs [1]. Its scaffold is a core substructure of the tobacco alkaloid anatabine (3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine), which has been explored clinically for anti-inflammatory and anti-addiction indications [2].

Why 1,2,3,6-Tetrahydropyridin-2-ylmethanol Cannot Be Replaced by Positional Isomers or Oxidation-State Analogs


Generic substitution among hydroxymethyl-tetrahydropyridine isomers fails because the position of the hydroxymethyl group on the heterocyclic ring fundamentally alters both physicochemical properties and biological engagement. The 2-ylmethanol isomer places the hydroxymethyl group adjacent to the ring nitrogen, creating a 1,2-amino alcohol motif that is absent in the 3- and 4-ylmethanol positional isomers [1]. This vicinal amino alcohol arrangement enables bidentate coordination to metal ions and hydrogen-bonding patterns that cannot be replicated by the 3- or 4-substituted analogs, directly impacting application performance in asymmetric catalysis and ligand design [2]. Furthermore, substitution of the partially saturated tetrahydropyridine ring with the fully aromatic 2-pyridinemethanol or the fully saturated 2-piperidinemethanol alters both the pKa of the nitrogen and the conformational flexibility of the ring, leading to divergent reactivity in downstream synthetic transformations and distinct biological target engagement profiles [1].

Quantitative Differentiation Evidence for 1,2,3,6-Tetrahydropyridin-2-ylmethanol Against Key Comparators


Lipophilicity Shift: 2-ylmethanol vs. 3-ylmethanol Positional Isomer

The 2-ylmethanol positional isomer exhibits a measurably higher computed lipophilicity (XLogP3-AA = −0.1) compared to the 3-ylmethanol isomer (XLogP3-AA = −0.4), a difference of 0.3 log units [1]. This difference arises from the proximity of the electron-withdrawing hydroxymethyl group to the ring nitrogen in the 2-isomer, which modulates the electronic distribution of the tetrahydropyridine ring. Although both isomers share identical molecular weight (113.16 g/mol), TPSA (32.3 Ų), and hydrogen bond donor/acceptor counts (2/2), the lipophilicity shift can influence membrane permeability and non-specific protein binding in biological assays [2].

Physicochemical profiling Medicinal chemistry ADME prediction

Biological Activity of the 2-Hydroxymethyl Tetrahydropyridine Scaffold: Glucosylceramide Synthase Inhibition

A close structural analog of the target compound, (2S,3R)-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-3-ol (ChEMBL CHEMBL2011607), which retains the 2-hydroxymethyl-1,2,3,6-tetrahydropyridine core, demonstrated inhibition of glucosylceramide synthase (GCS) with an IC₅₀ of 10,000 nM in mouse RAW cells [1]. This enzyme is a validated target in Gaucher disease and other sphingolipidoses. While the target compound lacks the 3-hydroxyl group present in the ChEMBL entry, the core 2-hydroxymethyl tetrahydropyridine scaffold is directly implicated in the pharmacophore responsible for GCS engagement, and the target compound provides a simplified, more tractable starting point for systematic SAR exploration at the 3-position [2].

Glycosphingolipid biology Enzyme inhibition Chemical biology

Safety and Handling Profile: GHS Hazard Classification for Procurement Risk Assessment

The target compound carries a defined GHS hazard classification based on ECHA C&L notification data: H302 (Harmful if swallowed, Acute Tox. 4), H315 (Causes skin irritation, Skin Irrit. 2), H319 (Causes serious eye irritation, Eye Irrit. 2A), and H335 (May cause respiratory irritation, STOT SE 3), all classified at 100% agreement from 1 notifying company [1]. In contrast, the fully aromatic analog 2-pyridinemethanol (CAS 586-98-1) is also classified as Acute Tox. 4 (H302) but carries additional H315/H319 irritation warnings, and its higher vapor pressure makes inhalation exposure a greater practical concern during benchtop handling . The 4-ylmethanol positional isomer (CAS 1314960-06-9) lacks a publicly available GHS classification from ECHA as of this writing, creating ambiguity for safety assessments during procurement [1].

Chemical safety Lab procurement Risk management

Synthetic Tractability as a Downstream Precursor to Anatabine-Class Therapeutics

The 1,2,3,6-tetrahydropyridin-2-yl scaffold is the core substructure of anatabine, a tobacco alkaloid that acts as an α4β2 nicotinic acetylcholine receptor (nAChR) agonist and has been advanced into clinical investigation for inflammatory bowel disease and smoking cessation [1]. Patent WO2020127225A1 specifically claims 3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine glutarate (anatabine glutarate) for the treatment or prophylaxis of substance addiction and inflammation, underscoring the pharmaceutical relevance of the 2-substituted tetrahydropyridine architecture [2]. The target compound, 1,2,3,6-tetrahydropyridin-2-ylmethanol, serves as a direct synthetic precursor to anatabine analogs via oxidation of the hydroxymethyl group to an aldehyde followed by cross-coupling with pyridine synthons, whereas the 3- and 4-ylmethanol isomers cannot yield the 2-aryl substitution pattern required for nAChR affinity [1].

Drug synthesis Patent analysis Nicotinic receptor

Conformational Rigidity Advantage Over Fully Saturated 2-Piperidinemethanol

The tetrahydropyridine ring in the target compound contains a single endocyclic double bond (between carbons 3 and 6), which constrains the ring into a half-chair conformation, reducing the number of accessible low-energy conformers compared to the fully saturated 2-piperidinemethanol (CAS 34373-96-5), which interconverts between chair conformations [1]. This conformational restriction can be quantified by the number of rotatable bonds and ring flexibility: the target compound has 1 rotatable bond (the CH₂OH side chain), while the piperidine ring of 2-piperidinemethanol adds approximately 2 additional low-energy ring-flip states, effectively tripling the conformational space [2]. Preorganization of the tetrahydropyridine scaffold reduces the entropic penalty upon binding to a biological target or metal catalyst, a principle widely exploited in fragment-based drug design and chiral ligand development [2].

Conformational analysis Molecular design Ligand preorganization

Optimal Research and Industrial Application Scenarios for 1,2,3,6-Tetrahydropyridin-2-ylmethanol Based on Evidence


Asymmetric Synthesis of Chiral 2-Substituted Tetrahydropyridine Ligands for Metal Catalysis

The target compound's single stereogenic center, coupled with the 1,2-amino alcohol motif created by the vicinal nitrogen-hydroxymethyl arrangement, makes it an ideal starting material for chiral bidentate ligand synthesis. Unlike the 3- and 4-ylmethanol isomers—which lack the nitrogen-proximal hydroxyl necessary for metal chelation—the 2-ylmethanol scaffold can be elaborated into P,N- or N,O-ligands for asymmetric hydrogenation and cross-coupling catalysis. The constrained tetrahydropyridine conformation (half-chair, Section 3 Evidence Item 4) reduces ligand flexibility compared to piperidine-based alternatives, which can enhance enantioselectivity (class-level inference from tetrahydropyridine ligand literature) [1].

Medicinal Chemistry Hit Expansion of Anatabine-Derived nAChR Modulators

Given that the 1,2,3,6-tetrahydropyridin-2-yl core is the pharmacophoric scaffold of anatabine—a clinically investigated α4β2 nAChR agonist with anti-inflammatory properties—the target compound is the preferred starting building block for systematic SAR exploration at the 2-position (Section 3 Evidence Item 5). The 3- and 4-ylmethanol isomers cannot be used to access this chemotype without extensive scaffold hopping. The compound's favorable lipophilicity (XLogP3-AA = −0.1, Section 3 Evidence Item 1) also supports CNS drug discovery programs where moderate polarity is desired for blood-brain barrier penetration [2].

Chemical Biology Probe Design Targeting Glycosphingolipid Metabolism

The demonstrated glucosylceramide synthase inhibitory activity (IC₅₀ 10 µM) of the closely related (2S,3R)-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-3-ol scaffold (Section 3 Evidence Item 2) supports the use of the target compound as a simplified core for designing GCS-targeted chemical probes. The absence of the 3-hydroxyl in the target compound provides a cleaner SAR starting point for iterative functionalization, enabling investigation of the 3-position's contribution to GCS affinity and selectivity independently from the conserved 2-hydroxymethyl pharmacophore [3].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 113.16 Da, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a TPSA of 32.3 Ų, the target compound falls well within the 'rule of three' guidelines for fragment library design. Its conformational restriction (1 rotatable bond, rigidified tetrahydropyridine ring) offers an entropic advantage over the more flexible 2-piperidinemethanol, while its defined GHS safety profile (Section 3 Evidence Item 3) facilitates procurement and handling for high-throughput screening campaigns. These combined properties make it a superior fragment candidate compared to the 3- and 4-ylmethanol isomers, which lack documented biological target engagement [1].

Quote Request

Request a Quote for 1,2,3,6-Tetrahydropyridin-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.